

"N-(2-Methoxypyridin-3-yl)pivalamide" molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-Methoxypyridin-3-yl)pivalamide

Cat. No.: B173459

[Get Quote](#)

Technical Guide: N-(2-Methoxypyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for the synthesis, and the potential biological significance of **N-(2-Methoxypyridin-3-yl)pivalamide**. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular characteristics of **N-(2-Methoxypyridin-3-yl)pivalamide** are summarized in the table below, providing a clear reference for experimental and analytical work.

Property	Value
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂
Molecular Weight	208.26 g/mol
CAS Number	125867-19-8
Canonical SMILES	CC(C)(C)C(=O)NC1=CC=CN=C1OC
InChI Key	YXFAOWYMDGUFIQ-UHFFFAOYSA-N

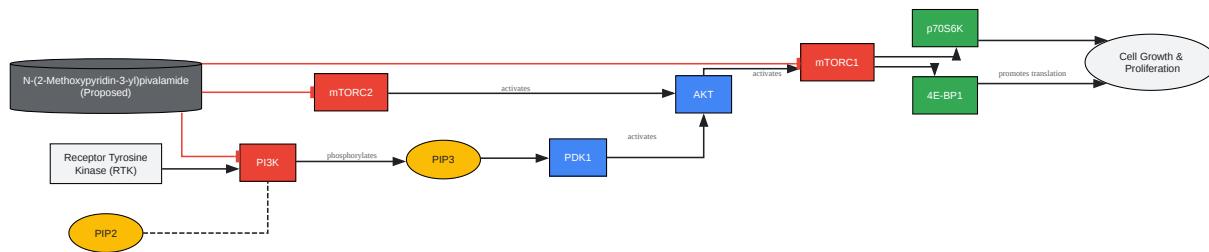
Synthetic Protocol

The following protocol details a robust method for the synthesis of **N-(2-Methoxypyridin-3-yl)pivalamide**, derived from established chemical literature on analogous transformations. The procedure involves the acylation of 2-methoxypyridin-3-amine with pivaloyl chloride.

Materials and Reagents

- 2-Methoxypyridin-3-amine (CAS: 20265-38-7)
- Pivaloyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexanes
- Standard laboratory glassware and magnetic stirrer

- Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)


Experimental Procedure

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxypyridin-3-amine (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine (2.0 eq).
- Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this solution, add pivaloyl chloride (1.2 eq) dropwise via syringe.
- Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
- Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **N-(2-Methoxypyridin-3-yl)pivalamide**.

Putative Biological Activity and Signaling Pathway

While direct experimental evidence for the biological target of **N-(2-Methoxypyridin-3-yl)pivalamide** is not extensively available, its structural motif is prominently featured in a class of molecules designed as inhibitors of the Phosphoinositide 3-kinase (PI3K) / mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates the proposed mechanism of action, where **N-(2-Methoxypyridin-3-yl)pivalamide** or its derivatives act as dual PI3K/mTOR inhibitors, thereby blocking downstream signaling cascades that promote tumorigenesis.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the PI3K/mTOR signaling pathway.

- To cite this document: BenchChem. ["N-(2-Methoxypyridin-3-yl)pivalamide" molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b173459#n-2-methoxypyridin-3-yl-pivalamide-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com